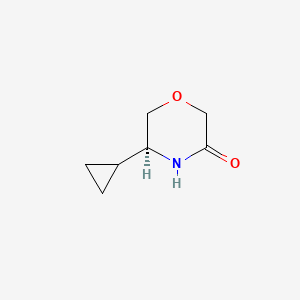

(5S)-5-cyclopropylmorpholin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5S)-5-cyclopropylmorpholin-3-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a morpholinone ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-cyclopropylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the morpholinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions

(5S)-5-cyclopropylmorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholinone ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

(5S)-5-cyclopropylmorpholin-3-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism of action of (5S)-5-cyclopropylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Cyclopropylmorpholine: Similar in structure but lacks the ketone group.

Morpholinone: Lacks the cyclopropyl group, making it less sterically hindered.

Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholinone ring.

Uniqueness

(5S)-5-cyclopropylmorpholin-3-one is unique due to its combination of a cyclopropyl group and a morpholinone ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in exploring new biological activities.

常见问题

Basic Research Questions

Q. How can the synthesis of (5S)-5-cyclopropylmorpholin-3-one be optimized for high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts during key steps, such as cyclopropane ring formation or morpholinone cyclization. For example, enantioselective cyclopropanation via Simmons–Smith reactions with chiral ligands can enhance stereochemical control .

- Purification : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy .

- Reaction Monitoring : Track reaction progress via LC-MS and compare retention times with authentic standards. Adjust solvent systems (e.g., dichloromethane/hexane) to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm the cyclopropyl and morpholinone moieties. 1H-1H COSY and NOESY can resolve stereochemical ambiguities .

- X-ray Crystallography : Resolve the absolute configuration of the (5S) stereocenter using single-crystal X-ray diffraction. Compare bond angles and torsional parameters with known morpholinone derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns. Isotopic peaks confirm halogen absence (if applicable) .

Q. How can reaction conditions be tailored to avoid by-products during morpholinone ring formation?

Methodological Answer:

- Temperature Control : Maintain temperatures below 50°C during cyclization to prevent decomposition. Use refluxing acetonitrile for controlled ring closure .

- Catalyst Selection : Employ mild Lewis acids (e.g., ZnCl2) to avoid over-oxidation. For acidic conditions, use trifluoroacetic acid (TFA) in stoichiometric amounts .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene/water biphasic systems reduce side reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate binding poses with molecular dynamics simulations (MD) in GROMACS .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl size) with activity using descriptors like LogP and polar surface area. Train models with datasets from analogous morpholinones .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare charge distribution with bioactive conformers of related compounds .

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how can they be resolved?

Methodological Answer:

- Source Identification : Trace discrepancies to solvent polarity effects (e.g., DMSO vs. CDCl3) or tautomerism in the morpholinone ring. Re-run NMR in deuterated methanol to stabilize conformers .

- Cross-Validation : Combine XRD, NOESY, and vibrational spectroscopy (FT-IR) to confirm structural assignments. For mass spec conflicts, use isotopic labeling (e.g., 13C-cyclopropane) .

- Error Analysis : Statistically evaluate batch-to-batch variability using ANOVA. Report confidence intervals for melting points or optical rotations .

Q. What strategies mitigate racemization during functionalization of the cyclopropyl group?

Methodological Answer:

- Protecting Groups : Temporarily block the morpholinone carbonyl with tert-butyldimethylsilyl (TBS) groups during cyclopropane derivatization .

- Low-Temperature Lithiation : Use LDA at -78°C for regioselective deprotonation. Quench with electrophiles (e.g., methyl iodide) to retain configuration .

- Kinetic vs. Thermodynamic Control : Favor kinetic products by limiting reaction time. Monitor enantiomeric excess (ee) via chiral GC-MS .

Q. How can in vitro assays be designed to study the compound’s inhibition of enzymatic targets?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- IC50 Determination : Use fluorescence-based assays (e.g., ATPase activity) with serial dilutions. Normalize data against positive controls (e.g., staurosporine) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in HEK293 or HepG2 cells. Correlate with cytotoxicity (MTT assays) to assess bioavailability .

属性

分子式 |

C7H11NO2 |

|---|---|

分子量 |

141.17 g/mol |

IUPAC 名称 |

(5S)-5-cyclopropylmorpholin-3-one |

InChI |

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m1/s1 |

InChI 键 |

LHKUSYLUISUNNC-ZCFIWIBFSA-N |

手性 SMILES |

C1CC1[C@H]2COCC(=O)N2 |

规范 SMILES |

C1CC1C2COCC(=O)N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。